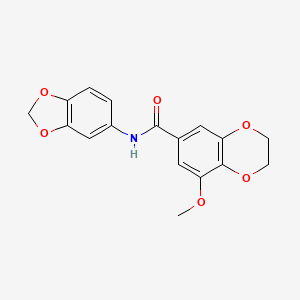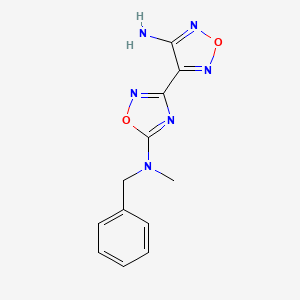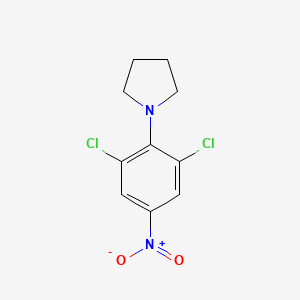![molecular formula C25H14ClFN6O3 B11059962 5-(4-chlorophenyl)-6-[(4-fluorophenyl)carbonyl]-8-phenylimidazo[1,5-c]tetrazolo[1,5-a]pyrimidine-7,9(5H,8H)-dione](/img/structure/B11059962.png)
5-(4-chlorophenyl)-6-[(4-fluorophenyl)carbonyl]-8-phenylimidazo[1,5-c]tetrazolo[1,5-a]pyrimidine-7,9(5H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes multiple aromatic rings and heteroatoms, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE typically involves multistep reactions that include condensation, cyclization, and functional group transformations. One common approach is the condensation of 4-chlorobenzaldehyde with 4-fluorobenzoyl chloride, followed by cyclization with a suitable nitrogen-containing reagent to form the imidazo[1,5-c][1,2,3,4]tetraazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and functional groups.
Benzimidazoles: Another class of heterocyclic compounds with similar pharmacological properties.
Tetrazoles: Known for their use in medicinal chemistry and as bioisosteres for carboxylic acids.
Uniqueness
5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H14ClFN6O3 |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-8-(4-fluorobenzoyl)-11-phenyl-1,3,4,5,6,11-hexazatricyclo[7.3.0.02,6]dodeca-2,4,8-triene-10,12-dione |
InChI |
InChI=1S/C25H14ClFN6O3/c26-16-10-6-14(7-11-16)20-19(22(34)15-8-12-17(27)13-9-15)21-23(35)31(18-4-2-1-3-5-18)25(36)32(21)24-28-29-30-33(20)24/h1-13,20H |
InChI Key |
GQUWFMOLFQYWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(N4C(=NN=N4)N3C2=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene](/img/structure/B11059884.png)
![1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11059889.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol)](/img/structure/B11059892.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11059898.png)
![4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11059905.png)



![Methyl 4-{3-[1'-(methylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B11059933.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11059935.png)
![Ethyl 1'-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4'-bipiperidine-1-carboxylate](/img/structure/B11059939.png)
![{[2-Oxooxolan-3-ylidene]amino}thiourea](/img/structure/B11059964.png)
![5-(quinolin-2-yl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11059970.png)

